molecular formula C8H8N2O B1404012 2-Ethynyl-4-methoxy-5-methylpyrimidine CAS No. 1330044-21-7

2-Ethynyl-4-methoxy-5-methylpyrimidine

Cat. No. B1404012
M. Wt: 148.16 g/mol
InChI Key: PUAARFCJPJZAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-4-methoxy-5-methylpyrimidine (EMMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family, which is a class of organic compounds containing a six-membered ring of two nitrogen atoms. EMMP has a wide range of biochemical and physiological effects, making it an attractive choice for researchers.

Scientific Research Applications

Receptor Binding and Pharmacological Characterization

2-Ethynyl-4-methoxy-5-methylpyrimidine and its derivatives exhibit affinity and specificity for various receptors, contributing to its utility in pharmacological research. For instance, certain analogs demonstrate strong binding affinity to specific nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders like AIDS dementia complex (Palomino et al., 1989). The compound's unique receptor binding profiles extend its utility to exploring and potentially treating conditions such as depression, anxiety, and psychosis (Okuyama et al., 1999).

Neurological and Behavioral Studies

The compound's derivatives are instrumental in understanding the roles of receptors in neurological functions and behavior. For instance, the effects of mGlu5 receptor antagonists, closely related to 2-Ethynyl-4-methoxy-5-methylpyrimidine, have been studied for their impact on behaviors maintained by substances like ethanol, suggesting a potential role in treating substance abuse disorders (June et al., 1998). Similarly, derivatives targeting α4β2-nicotinic acetylcholine receptors have shown antidepressant profiles, indicating potential therapeutic applications for mood disorders (Onajole et al., 2016).

Endothelin Receptor Antagonism and Cardiovascular Research

Research indicates that certain derivatives of 2-Ethynyl-4-methoxy-5-methylpyrimidine act as potent endothelin receptor antagonists. These properties are critical in exploring treatments for conditions like subarachnoid hemorrhage-induced cerebral vasospasm and coronary arteritis, providing insights into the management of complex cardiovascular diseases (Zuccarello et al., 1996).

Impact on Receptor Occupancy and Pharmacokinetics

Studies involving radioligands related to 2-Ethynyl-4-methoxy-5-methylpyrimidine contribute to understanding the dynamics of receptor occupancy and drug metabolism. These insights are crucial for drug development, ensuring effective targeting and sustained therapeutic effects (Anderson et al., 2003).

properties

IUPAC Name

2-ethynyl-4-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-4-7-9-5-6(2)8(10-7)11-3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAARFCJPJZAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methoxy-5-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.